molecular formula C17H28Cl3N3O2 B12743219 Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)propyl)-, dihydrochloride CAS No. 87576-01-0

Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)propyl)-, dihydrochloride

Cat. No.: B12743219
CAS No.: 87576-01-0
M. Wt: 412.8 g/mol
InChI Key: ABZOUFGQKZQAPC-UHFFFAOYSA-N
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Description

Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)propyl)-, dihydrochloride is a synthetic organic compound It is characterized by the presence of an acetamide group, a chlorophenoxy group, and a diazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)propyl)-, dihydrochloride typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.

    Introduction of the Diazepine Ring: The hexahydro-4-methyl-1H-1,4-diazepine ring is introduced through a cyclization reaction involving suitable precursors.

    Coupling Reaction: The chlorophenoxy intermediate is then coupled with the diazepine ring-containing intermediate under specific conditions to form the final product.

    Formation of the Dihydrochloride Salt: The final product is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the diazepine ring or the acetamide group.

    Reduction: Reduction reactions could target the chlorophenoxy group or the diazepine ring.

    Substitution: The chlorophenoxy group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, it may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

The compound could be investigated for its pharmacological properties, including potential therapeutic effects or as a lead compound for drug development.

Industry

In industry, it might find applications in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)propyl)-, dihydrochloride would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, 2-(4-bromophenoxy)-N-(3-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)propyl)-, dihydrochloride
  • Acetamide, 2-(4-fluorophenoxy)-N-(3-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)propyl)-, dihydrochloride

Uniqueness

The uniqueness of Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)propyl)-, dihydrochloride lies in its specific substitution pattern and the presence of the chlorophenoxy group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

87576-01-0

Molecular Formula

C17H28Cl3N3O2

Molecular Weight

412.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[3-(4-methyl-1,4-diazepan-1-yl)propyl]acetamide;dihydrochloride

InChI

InChI=1S/C17H26ClN3O2.2ClH/c1-20-9-3-11-21(13-12-20)10-2-8-19-17(22)14-23-16-6-4-15(18)5-7-16;;/h4-7H,2-3,8-14H2,1H3,(H,19,22);2*1H

InChI Key

ABZOUFGQKZQAPC-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(CC1)CCCNC(=O)COC2=CC=C(C=C2)Cl.Cl.Cl

Origin of Product

United States

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